Ethylenediaminetetraacetic acid tripotassium salt dihydrate

描述

Molecular Architecture and Crystallographic Characterization

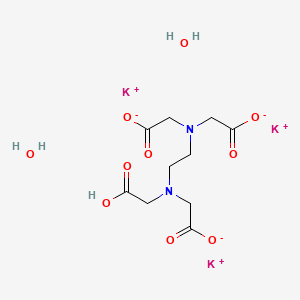

The molecular architecture of this compound exhibits complex structural features that define its chemical behavior and coordination properties. The compound possesses the molecular formula C₁₀H₁₃K₃N₂O₈·2H₂O, with a molecular weight of 442.54 to 442.57 g/mol depending on the analytical method employed. The Chemical Abstracts Service registry number for this compound is 65501-24-8, which serves as its unique identifier in chemical databases.

The crystallographic structure reveals that this compound adopts a white crystalline powder form under standard conditions. Advanced crystallographic analysis demonstrates that the compound exhibits new coordination modes compared to other potassium ethylenediaminetetraacetic acid salts. In the tripotassium salt formation, the ethylenediaminetetraacetic acid anion contains one deprotonated nitrogen atom coordinated to potassium ions, while the second nitrogen atom participates in intramolecular bifurcated hydrogen bonding patterns. This structural arrangement creates a three-dimensional network linked through various hydrogen bond interactions, including oxygen-hydrogen-oxygen and carbon-hydrogen-oxygen bonds.

The overall conformation of the ethylenediaminetetraacetic acid anions in the tripotassium salt demonstrates similarities to the fully deprotonated form, though with distinctive spatial arrangements of the carboxylate groups. The preferred synclinal conformation of the nitrogen-carbon-carbon-nitrogen moiety remains consistent across different protonation states of the ethylenediaminetetraacetic acid molecule. The crystal structure incorporates potassium-oxygen interactions that contribute significantly to the three-dimensional polymeric architecture of the salt.

Hydration Dynamics and Thermal Stability Profiles

The hydration characteristics of this compound play a crucial role in determining its thermal stability and storage requirements. The compound contains two water molecules per formula unit, contributing approximately 7-9% of the total molecular weight as water content. This hydration level significantly influences the thermal decomposition behavior and storage stability of the compound.

Thermal stability analysis reveals that this compound undergoes decomposition at 182°C, which represents the upper limit for thermal processing applications. The decomposition temperature indicates moderate thermal stability compared to other ethylenediaminetetraacetic acid salts, with the presence of water molecules potentially contributing to the relatively lower decomposition point. The specific gravity of the compound measures 1.317, indicating a density higher than water but typical for hydrated organic salts.

Storage conditions significantly impact the hydration state and overall stability of the compound. Room temperature storage proves adequate for maintaining compound integrity, with the crystalline structure remaining stable under ambient conditions. The water content determination through Karl Fischer titration demonstrates that the hydration level remains within the specified range of 7-9% under proper storage conditions. Extended exposure to elevated temperatures or low humidity environments may result in partial dehydration, potentially affecting the compound's solubility and coordination properties.

The thermal behavior during heating exhibits a characteristic pattern where the dihydrate form initially loses water molecules before undergoing complete decomposition. This stepwise thermal degradation provides insight into the binding strength of the water molecules within the crystal lattice. The hydration water appears to be integral to the crystal structure rather than simply surface-adsorbed moisture, as evidenced by the consistent hydration stoichiometry across different preparation methods.

| Thermal Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | 182°C | |

| Water Content | 7-9% | |

| Specific Gravity | 1.317 | |

| Storage Temperature | Room temperature | |

| Physical State at 20°C | Solid, crystalline |

Solubility Behavior in Aqueous and Organic Matrices

The solubility characteristics of this compound demonstrate significant dependence on the solvent system and environmental conditions. In aqueous systems, the compound exhibits good solubility with a measured solubility of 44.3 g/L at 20°C. This solubility value translates to approximately 0.1 M concentration, producing clear and colorless solutions. The dissolution process in water proceeds readily due to the ionic nature of the tripotassium salt and the presence of hydration water molecules that facilitate solvation.

The aqueous solubility behavior shows temperature dependence, with increased solubility observed at elevated temperatures. The compound dissolves completely in water to form solutions that maintain their clarity over extended periods, indicating good stability in aqueous media. The dissolution process involves dissociation of the potassium ions and the formation of hydrated ethylenediaminetetraacetic acid anions in solution.

Solubility in organic solvents presents significantly different characteristics compared to aqueous systems. The compound demonstrates poor solubility in common organic solvents, which is typical for ionic salts containing multiple charged centers. This selectivity for aqueous over organic media makes the compound particularly useful in applications requiring water-based formulations while maintaining low risk of extraction into organic phases.

The solubility in alkaline solutions, particularly potassium hydroxide and sodium carbonate solutions, exceeds that in pure water due to the favorable ionic environment. This enhanced solubility in alkaline media relates to the reduced tendency for reprotonation of the ethylenediaminetetraacetic acid anion and the increased ionic strength of the solution. Conversely, acidic conditions may lead to reduced solubility due to protonation of the carboxylate groups and potential precipitation of less soluble forms.

| Solvent System | Solubility | Reference |

|---|---|---|

| Water (20°C) | 44.3 g/L | |

| Water (molar basis) | 0.1 M | |

| Potassium Hydroxide | Enhanced | |

| Sodium Carbonate | Enhanced | |

| Organic Solvents | Poor |

pH-Dependent Speciation and Ionic Equilibria

The pH-dependent behavior of this compound reflects the complex protonation equilibria inherent in the ethylenediaminetetraacetic acid system. The compound produces solutions with pH values ranging from 7.0 to 9.0 when dissolved at 0.1 M concentration in water at 25°C. This pH range indicates that the tripotassium salt maintains near-neutral to slightly alkaline conditions in aqueous solution, which differs significantly from other ethylenediaminetetraacetic acid salts.

The ethylenediaminetetraacetic acid system demonstrates hexaprotic behavior with six distinct ionization constants. These multiple protonation sites create complex speciation patterns that depend on solution pH. At the pH range typical of this compound solutions (7.0-9.0), the predominant species contains the ethylenediaminetetraacetic acid anion in a partially deprotonated state, with three of the four carboxylic acid groups existing as carboxylate anions.

Comparative analysis with dipotassium ethylenediaminetetraacetic acid reveals significant differences in pH behavior. While dipotassium ethylenediaminetetraacetic acid produces solutions with pH values of 4.8±1 in 5% aqueous solution, the tripotassium salt maintains pH values of 7.3±1 under similar conditions. This difference reflects the additional potassium ion in the tripotassium salt, which provides greater buffering capacity and neutralizes more of the acidic character of the ethylenediaminetetraacetic acid molecule.

The ionic equilibria in solution involve multiple species including free potassium ions, various protonated forms of the ethylenediaminetetraacetic acid anion, and potential metal-ethylenediaminetetraacetic acid complexes formed with trace metals present in the solution. The distribution of these species depends on the total concentration, pH, and presence of competing ions. The neutral pH characteristic of tripotassium ethylenediaminetetraacetic acid solutions makes this form particularly suitable for biological applications where pH stability is crucial.

| pH Parameter | Value | Condition | Reference |

|---|---|---|---|

| Solution pH | 7.0-9.0 | 0.1 M, 25°C | |

| Solution pH | 7.3±1 | 5% aqueous | |

| pH at saturation | 7-9 | 44.3 g/L, 25°C | |

| Comparison: Dipotassium salt | 4.8±1 | 5% aqueous |

Comparative Analysis with Related Ethylenediaminetetraacetic Acid Metal Complexes

The comparative analysis of this compound with other ethylenediaminetetraacetic acid metal complexes reveals distinctive properties that influence its application selectivity. Structural comparisons with dipotassium ethylenediaminetetraacetic acid dihydrate show fundamental differences in coordination geometry and solution behavior. The tripotassium salt exhibits enhanced chelating capacity due to the additional deprotonated carboxylate group, providing stronger calcium ion complexation ability compared to the dipotassium analog.

Crystal structure analysis demonstrates that potassium ethylenediaminetetraacetic acid salts with different degrees of ionization exhibit varying coordination modes. The dipotassium salt adopts distinctly different geometries compared to the tripotassium form, with the ethylenediaminetetraacetic acid anions in the dipotassium salt showing different spatial arrangements of the carboxylate groups. These structural variations directly impact the chelating properties and selectivity toward different metal ions.

Stability comparisons reveal that the tripotassium salt maintains better insulin stability in biological samples compared to the dipotassium form, though both show similar performance for other biomolecules. This differential stability effect demonstrates the importance of the specific ionization state in biochemical applications. The neutral pH environment provided by the tripotassium salt contributes to reduced protein degradation and maintains sample integrity over extended storage periods.

Comparative solubility data shows that different ethylenediaminetetraacetic acid salts exhibit varying dissolution characteristics. The tetrasodium salt demonstrates higher aqueous solubility compared to potassium salts, while the free acid form shows minimal water solubility. These solubility differences reflect the influence of the counterion on the overall ionic character and hydration behavior of the compound.

Coordination chemistry comparisons reveal that alkali metal ethylenediaminetetraacetic acid complexes display various coordination numbers ranging from 5 to 9, with different denticity patterns. The potassium complexes specifically show coordination numbers that depend on the crystal packing and the presence of water molecules. These structural variations influence the ability of the compounds to form secondary complexes with other metal ions and affect their chelating efficiency in various applications.

属性

IUPAC Name |

tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPFUJCWRWFQIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17K3N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369775 | |

| Record name | EDTA tripotassium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65501-24-8 | |

| Record name | EDTA tripotassium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acid, tripotassium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Pathways for Ethylenediaminetetraacetic Acid Tripotassium Salt Dihydrate

Base-Mediated Neutralization of EDTA

The most widely documented method involves the stepwise neutralization of EDTA with potassium hydroxide. EDTA, synthesized via the condensation of ethylenediamine, formaldehyde, and sodium cyanide, is dissolved in deionized water under controlled heating (60–70°C). A stoichiometric quantity of potassium hydroxide (3:1 molar ratio relative to EDTA) is added incrementally to maintain a pH range of 8–9, which prevents the formation of monosodium or dipotassium byproducts. The reaction proceeds as follows:

$$

\text{H}4\text{EDTA} + 3\text{KOH} \rightarrow \text{K}3\text{HEDTA} \cdot 2\text{H}2\text{O} + 3\text{H}2\text{O}

$$

Exothermic conditions necessitate cooling to 25–30°C to avoid thermal decomposition. Post-neutralization, the solution is concentrated via vacuum evaporation, yielding a supersaturated slurry that undergoes crystallization at 4°C for 24–48 hours.

Metathesis Reactions with Preformed EDTA Salts

Alternative routes employ metathesis between EDTA disodium salt and potassium chloride. This method, though less common, avoids direct handling of concentrated KOH. A 1:3 molar mixture of EDTA disodium salt and KCl is refluxed in aqueous methanol (70% v/v) at 80°C for 6 hours. Potassium ions displace sodium, forming the tripotassium salt, while NaCl precipitates and is removed via filtration. The product is recovered by cooling the filtrate to −10°C, achieving yields of 85–90%.

Table 1. Comparison of Neutralization vs. Metathesis Methods

| Parameter | Neutralization Method | Metathesis Method |

|---|---|---|

| Yield | 92–95% | 85–90% |

| Reaction Time | 4–6 hours | 6–8 hours |

| Byproduct Formation | Minimal | NaCl precipitate |

| Purity (HPLC) | ≥98% | 95–97% |

| Scalability | Industrial-friendly | Limited to lab scale |

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Crude this compound is dissolved in a 3:1 water:ethanol mixture at 50°C. Gradual addition of acetone (antisolvent) induces supersaturation, prompting crystal nucleation. This method produces monodisperse crystals with a median size of 50–100 µm, as confirmed by laser diffraction analysis.

pH-Controlled Recrystallization

Adjusting the mother liquor to pH 8.5–9.0 prior to cooling enhances dihydrate stability. Deviations below pH 8.0 favor anhydrous forms, while values above 9.5 promote hydroxide contamination. Post-crystallization washing with ice-cold ethanol (95%) reduces residual KOH to <0.1%.

Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectra of the purified compound show characteristic peaks at 1600 cm$$^{-1}$$ (C=O stretching) and 3400 cm$$^{-1}$$ (O–H from water of crystallization). Inductively coupled plasma optical emission spectrometry (ICP-OES) confirms a potassium content of 25.8–26.2% (theoretical: 26.1%), ensuring stoichiometric integrity.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals two endothermic events: dehydration at 102–105°C ($$\Delta H = 150\ \text{J/g}$$) and decomposition at 182°C. Thermogravimetric analysis (TGA) correlates with a 8.1% weight loss at 100–110°C, matching the release of two water molecules.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to neutralize EDTA and KOH at a throughput of 500 L/h. In-line pH sensors and automated KOH dosing maintain a tolerance of ±0.1 pH units, minimizing batch-to-batch variability.

化学反应分析

Types of Reactions: Ethylenediaminetetraacetic acid tripotassium salt dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This compound does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The chelation reactions involving this compound usually occur in aqueous solutions. The presence of metal ions such as calcium, magnesium, iron, and copper is necessary for these reactions. The pH of the solution is often adjusted to optimize the chelation process.

Major Products Formed: The major products of chelation reactions with this compound are metal-ethylenediaminetetraacetic acid complexes. These complexes are highly stable and soluble in water, making them useful in various applications.

科学研究应用

Water Treatment

Overview : K3EDTA·2H2O acts as a powerful chelating agent, effectively binding to metal ions in water. This property is crucial for removing impurities and enhancing water quality in both industrial and municipal applications.

Applications :

- Heavy Metal Removal : It helps in the removal of heavy metals such as lead, cadmium, and mercury from wastewater, thus preventing environmental contamination.

- Scale Prevention : The compound reduces scaling in pipes and equipment by binding calcium and magnesium ions.

Case Study :

A study demonstrated that the addition of K3EDTA·2H2O to industrial wastewater resulted in a significant reduction of lead concentrations, achieving compliance with environmental regulations within three treatment cycles .

Food Preservation

Overview : In the food industry, K3EDTA·2H2O is employed to prevent spoilage by binding metal ions that catalyze oxidation processes, thereby extending the shelf life of food products.

Applications :

- Antioxidant Properties : It inhibits oxidative degradation in fats and oils, which is essential for maintaining food quality.

- Stabilization of Additives : K3EDTA·2H2O stabilizes colorants and preservatives by preventing metal-induced degradation.

Data Table :

| Food Product | Concentration (g/kg) | Effect on Shelf Life |

|---|---|---|

| Vegetable Oils | 0.1 | +30% |

| Canned Vegetables | 0.05 | +25% |

| Dairy Products | 0.02 | +20% |

Pharmaceuticals

Overview : In pharmaceuticals, K3EDTA·2H2O serves as a stabilizer in drug formulations, ensuring the efficacy and safety of active ingredients by preventing metal ion-induced degradation.

Applications :

- Stabilization of Active Ingredients : It is used to stabilize drugs that are sensitive to metal ions.

- Enhancement of Bioavailability : K3EDTA·2H2O improves the solubility of certain drugs, enhancing their bioavailability.

Case Study :

Research indicated that formulations containing K3EDTA·2H2O showed a 40% increase in the stability of a specific antibiotic over a six-month period compared to control samples without the chelator .

Agriculture

Overview : As a micronutrient chelator, K3EDTA·2H2O plays a vital role in improving the availability of essential metals in fertilizers, promoting better nutrient uptake in plants.

Applications :

- Nutrient Delivery : It enhances the solubility of micronutrients like iron, zinc, and manganese in soil.

- Crop Yield Improvement : Studies have shown that using K3EDTA·2H2O in fertilizers can increase crop yields significantly.

Data Table :

| Crop Type | Application Rate (kg/ha) | Yield Increase (%) |

|---|---|---|

| Corn | 5 | +15 |

| Wheat | 10 | +20 |

| Soybean | 7 | +18 |

作用机制

The primary mechanism of action of ethylenediaminetetraacetic acid tripotassium salt dihydrate is chelation. The compound binds to metal ions through its multiple carboxylate and amine groups, forming stable ring-like structures known as chelates. This binding effectively sequesters the metal ions, preventing them from participating in unwanted chemical reactions. The chelation process is highly specific and depends on the size, charge, and coordination geometry of the metal ions.

相似化合物的比较

Comparison with Similar EDTA Salts

Structural and Chemical Properties

EDTA salts differ in cation type (Na⁺, K⁺, Ca²⁺) and hydration state, influencing solubility, stability, and application suitability.

Functional Comparisons

Anticoagulant Efficacy

- K₃EDTA vs. K₂EDTA :

- K₃EDTA is dispensed as a liquid, causing slight blood dilution. Prolonged storage increases red blood cell (RBC) swelling, affecting sizing accuracy.

- K₂EDTA (1.5–2.2 mg/mL blood) is solid, avoiding dilution artifacts. Recommended by the International Council for Standardization in Haematology for precise cell counting .

Chelation Efficiency

- Na₂EDTA : Superior for environmental applications. In soil remediation, 0.005 M Na₂EDTA removes 84% of copper ions, outperforming citric acid and NTA .

- K₃EDTA: Preferred in diagnostics due to rapid calcium chelation, ensuring clot-free plasma .

Industrial and Biochemical Use

- Na₄EDTA : Used in water treatment for metal sequestration. Classified as a Tier 1 chemical under EU regulations, requiring hazard assessments due to environmental persistence .

- Na₂EDTA: Critical in buffer preparation (e.g., Na₂EDTA-McIlvaine buffer for antibiotic residue analysis) and nanocomposite synthesis (e.g., desorbing Cd²⁺/Cu²⁺ from Fe₃O₄/analcime) .

Research Findings and Regulatory Considerations

- Anticoagulant Studies : K₃EDTA demonstrates superior plasma stability for lactone metabolites over 4 hours compared to CPDA and NaF .

- Cost-Effectiveness: Na₂EDTA is more economical for large-scale applications (e.g., soil remediation), while K₃EDTA’s specialized role in diagnostics justifies its higher cost .

生物活性

Ethylenediaminetetraacetic acid tripotassium salt dihydrate (K3EDTA) is a chelating agent widely recognized for its ability to bind metal ions, which has significant implications in various biological and medical applications. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.

K3EDTA is a water-soluble compound that acts as a hexadentate ligand, meaning it can form multiple bonds with metal ions. This property allows it to effectively sequester divalent and trivalent metal ions such as calcium, magnesium, lead, and cadmium. The chelation process involves the formation of stable complexes that prevent these metals from participating in biological reactions, thus influencing various physiological processes.

Biological Applications

-

Antimicrobial Activity

K3EDTA has been investigated for its antimicrobial properties, particularly in preventing catheter-associated urinary tract infections (CAUTIs). A study demonstrated that tetrasodium EDTA (tEDTA) exhibited bacteriostatic activity against Proteus mirabilis, a common pathogen associated with catheter encrustation. The study found that tEDTA inhibited struvite crystallization, thus preventing catheter blockage by chelating calcium and magnesium ions present in urine . -

Heavy Metal Detoxification

K3EDTA is utilized in clinical settings for the treatment of heavy metal poisoning. It binds to toxic metals such as lead and mercury, facilitating their excretion from the body. Research indicates that K3EDTA can reduce the toxic effects of these metals by preventing their interaction with cellular components . -

Cosmetic Formulations

In cosmetic applications, K3EDTA is used to enhance product stability by binding trace metals that could otherwise catalyze degradation reactions. Studies assessing the safety of EDTA derivatives in cosmetics have confirmed that K3EDTA is effective in maintaining product quality without posing significant health risks . -

Bone Health and Calcinosis Treatment

Recent studies have explored the efficacy of EDTA in treating dystrophic calcinosis—a condition characterized by abnormal calcium deposits in tissues. In vitro experiments showed that EDTA could effectively dissolve calcium phosphate deposits, suggesting potential therapeutic applications for managing calcinosis .

Table 1: Summary of Biological Activities of K3EDTA

Case Study: Use in CAUTIs

A clinical trial evaluated the effectiveness of tEDTA in preventing CAUTIs among long-term catheterized patients. Results indicated a significant reduction in infection rates and catheter blockages when tEDTA was administered, highlighting its potential as a preventive measure in clinical settings .

常见问题

Basic Research Questions

Q. How should a standardized solution of EDTA tripotassium salt dihydrate be prepared for laboratory use?

- Methodological Answer : Dissolve 44 g/L of the compound in deionized water at 20°C, as its solubility under these conditions ensures complete dissolution . Adjust the pH to 7.0–8.0 using KOH or HCl, depending on experimental requirements, to optimize chelation efficiency. Filter-sterilize the solution (0.22 µm) for cell-based studies. Validate concentration via titration against a standardized calcium chloride solution using a colorimetric endpoint (e.g., Patton-Reeder indicator) .

Q. What role does EDTA tripotassium salt dihydrate play in anticoagulation, and how does it compare to other EDTA salts?

- Methodological Answer : The compound chelates Ca²⁺ ions, inhibiting coagulation enzymes. Unlike EDTA dipotassium (solubility ≥40.3% w/w), the tripotassium form offers higher solubility (44 g/L at 20°C), reducing the risk of crystal formation in blood samples . However, excessive concentrations (>1.5 mg/mL blood) may distort erythrocyte morphology. Validate compatibility with downstream assays (e.g., flow cytometry) by comparing cell integrity metrics against heparin-based alternatives .

Q. How do solubility properties of EDTA tripotassium salt dihydrate influence experimental workflows?

- Methodological Answer : Its high aqueous solubility enables rapid preparation of concentrated stock solutions (e.g., 0.5 M) for buffer systems. For low-temperature studies, pre-warm solutions to 37°C to prevent precipitation. In organic-aqueous mixtures (e.g., ethanol/water), test solubility empirically, as polar aprotic solvents may reduce chelation efficacy .

Advanced Research Questions

Q. How can cytotoxicity of EDTA tripotassium salt dihydrate in cell culture be minimized while maintaining effective cation chelation?

- Methodological Answer : Conduct dose-response assays (0.1–2.0 mM) to identify the threshold for cytotoxicity (e.g., via MTT assays). Supplement media with 1–2 mM Mg²⁺ or Ca²⁺ to offset over-chelation. Use fluorescence-based probes (e.g., Fluo-4) to monitor intracellular cation levels and adjust EDTA concentrations dynamically . For sensitive cell lines (e.g., primary neurons), substitute with lower-affinity chelators like citrate in combination with EDTA .

Q. How to resolve inconsistencies in metal recovery rates during trace metal analysis using EDTA tripotassium salt dihydrate?

- Methodological Answer : Discrepancies often arise from pH-dependent chelation stability. For example, Fe³⁺ binding is optimal at pH 1.5–2.5, while Zn²⁺ requires pH 4.5–5.5 . Calibrate pH with a trace-metal-grade buffer and validate recovery via ICP-MS using NIST-traceable standards. If competing ligands (e.g., phosphate) are present, apply correction factors or isolate metal-EDTA complexes via size-exclusion chromatography .

Q. What stoichiometric considerations apply when synthesizing metal-EDTA complexes with EDTA tripotassium salt dihydrate?

- Methodological Answer : The 3:1 (K⁺:EDTA⁴⁻) ratio impacts charge balance in complex formation. For divalent cations (e.g., Ca²⁺), use a 1:1 molar ratio of EDTA:tripotassium salt to avoid excess K⁺ interference. Purity validation via elemental analysis (e.g., AES) is critical, as residual free EDTA can skew stoichiometry. For crystallography, recrystallize the complex from hot water to remove unbound ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。